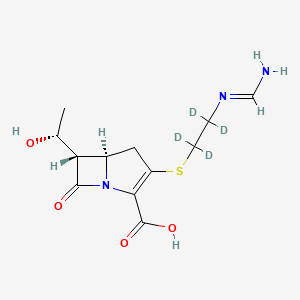![molecular formula C7H6N4OS B12362905 6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12362905.png)
6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 515664 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 515664 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification processes. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 515664 is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also incorporates advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
NSC 515664 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions
The reactions involving NSC 515664 typically use reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The conditions for these reactions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of NSC 515664 depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions often result in halogenated derivatives, which can further undergo additional modifications.
Scientific Research Applications
NSC 515664 has a wide range of scientific research applications, making it a valuable compound in multiple fields:
Chemistry: In chemistry, NSC 515664 is used as a reagent and intermediate in the synthesis of more complex molecules. Its unique reactivity makes it a useful tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, NSC 515664 is employed to investigate cellular processes and molecular interactions. Its ability to interact with specific biomolecules allows researchers to study its effects on cell function and signaling pathways.
Medicine: NSC 515664 has potential therapeutic applications, particularly in the development of new drugs. Its interactions with biological targets make it a candidate for drug discovery and development, especially for diseases where current treatments are inadequate.
Industry: In industrial applications, NSC 515664 is used in the production of specialty chemicals and materials. Its unique properties enable the development of products with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of NSC 515664 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, altering their function and triggering a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 515664 is used.
Comparison with Similar Compounds
NSC 515664 can be compared with other similar compounds to highlight its uniqueness:
NSC 706744: This compound is another topoisomerase I inhibitor, but it differs in its chemical structure and specific interactions with the enzyme.
NSC 725776 (Indimitecan): Similar to NSC 515664, Indimitecan is used in cancer research, but it has distinct pharmacokinetic properties and therapeutic potential.
NSC 724998 (Indotecan): Indotecan shares some mechanistic similarities with NSC 515664 but has different clinical applications and efficacy profiles.
By comparing NSC 515664 with these compounds, researchers can better understand its unique properties and potential advantages in various applications.
Conclusion
NSC 515664 is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties and interactions make it a subject of ongoing study, with potential implications for chemistry, biology, medicine, and industrial processes. Through continued research and development, NSC 515664 may contribute to advancements in these fields and the development of new technologies and therapies.
Properties
Molecular Formula |
C7H6N4OS |
|---|---|
Molecular Weight |
194.22 g/mol |
IUPAC Name |
6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N4OS/c1-13-7-8-2-4-5(11-7)6(12)10-3-9-4/h2-3,7H,1H3 |
InChI Key |
SKSZWWKAFUWLHU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1N=CC2=NC=NC(=O)C2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



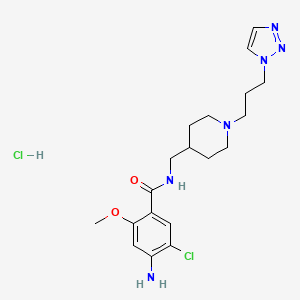
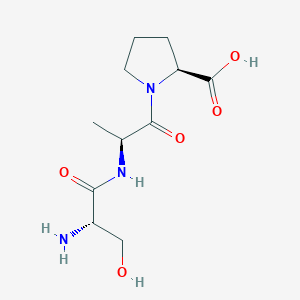


![(6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12362850.png)
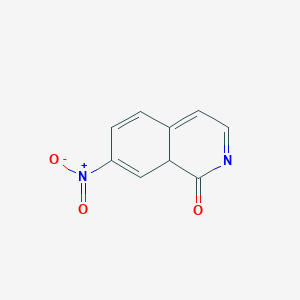
![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one](/img/structure/B12362863.png)
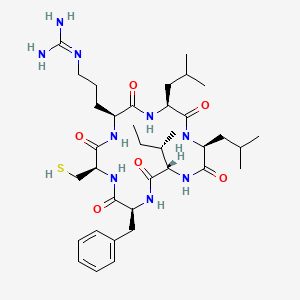
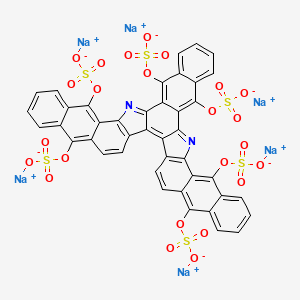
![5-[4-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12362870.png)
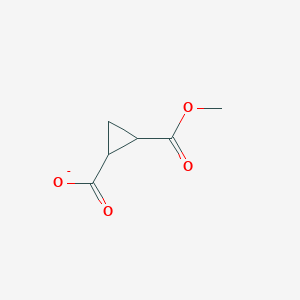
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate](/img/structure/B12362894.png)
